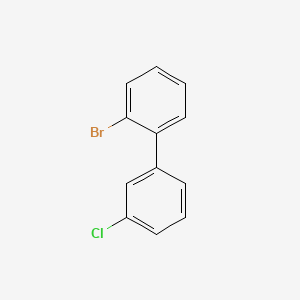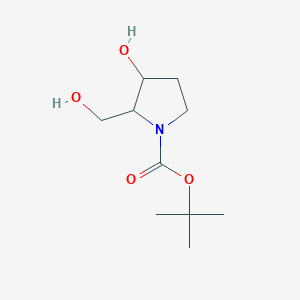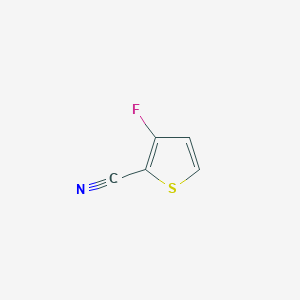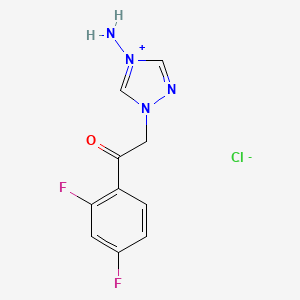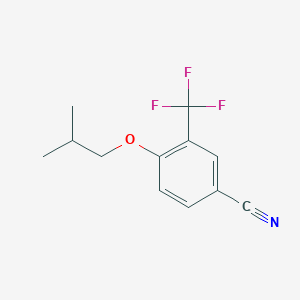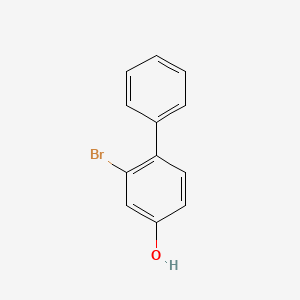![molecular formula C11H18O2 B3105682 9-Hydroxyspiro[5.5]undecan-3-one CAS No. 154464-88-7](/img/structure/B3105682.png)
9-Hydroxyspiro[5.5]undecan-3-one
Overview
Description
9-Hydroxyspiro[5.5]undecan-3-one is a chemical compound with the molecular formula C11H18O2 . It has a molecular weight of 182.26 . The compound is typically stored at room temperature .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the use of sodium carbonate in tetrahydrofuran, water, ethylene glycol, ethyl acetate, and benzene . Another method involves the use of tert-Butyldimethylsilylchloride in anhydrous pyridine .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H18O2/c12-9-1-5-11(6-2-9)7-3-10(13)4-8-11/h9,12H,1-8H2 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. For example, one reaction involves the use of sodium hydride in anhydrous tetrahydrofuran . Another reaction involves the use of sodium borohydride in ethanol .Physical And Chemical Properties Analysis
This compound is a white solid . The compound is typically stored at room temperature .Scientific Research Applications
Chiral Separation and Configuration Determination The study of chiral spirocyclic compounds, including variants of 9-Hydroxyspiro[5.5]undecan-3-one, focuses on their applications in the pharmaceutical industry as active ingredients, catalysts for synthesizing active enantiomers, or as surface modifiers. These compounds are synthesized through a process involving pentaerythritol and various aldehydes, highlighting their potential in resolving enantiomers through chiral separation techniques (Liang et al., 2008).
Spiroacetal Biosynthesis in Nature Investigations into the biosynthesis of spiroacetals, including hydroxyspiroacetal derivatives from the Bactrocera genus, have uncovered novel pathways involving both dioxygen and water. This research reveals the complexity of spiroacetal formation in nature, providing insights into the chemical ecology and potential applications of these compounds in developing bio-inspired materials (Fletcher et al., 2002).
Biodegradable Amphiphilic Block Copolymers A new biodegradable amphiphilic block copolymer, incorporating a variant of this compound, has been synthesized for potential applications in drug encapsulation and conjugate formation. This copolymer exhibits self-assembly into micelles, indicating its suitability for biomedical applications, including drug delivery systems (Hu et al., 2008).
Insect Pheromones and Chemical Ecology Spiroacetals play a significant role in the chemical ecology of insects, serving as pheromones or repellents. Studies on spiroacetals, including 1,7-dioxaspiro[5.5]undecanes, have contributed to understanding insect communication systems, offering potential applications in pest management and ecological research (Francke & Kitching, 2001).
Thermal Properties and Application in Intumescent Materials Research into the thermal degradation and properties of spiro phosphorus compounds, related to this compound, has provided valuable insights into their application in intumescent materials. These materials, capable of expanding upon heating, offer potential uses in fire retardancy and thermal insulation technologies (Vijayakumar et al., 2010).
Safety and Hazards
The safety information for 9-Hydroxyspiro[5.5]undecan-3-one indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
9-hydroxyspiro[5.5]undecan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c12-9-1-5-11(6-2-9)7-3-10(13)4-8-11/h9,12H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDXSKAJGIHTQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1O)CCC(=O)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


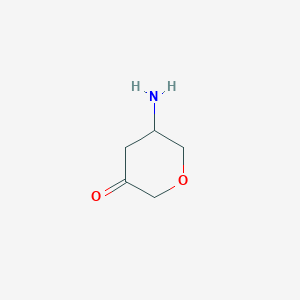
![(4aS,7aS)-Octahydrocyclopenta[b]morpholine](/img/structure/B3105623.png)
![N-[(2-chloropyridin-3-yl)methyl]propan-2-amine](/img/structure/B3105627.png)
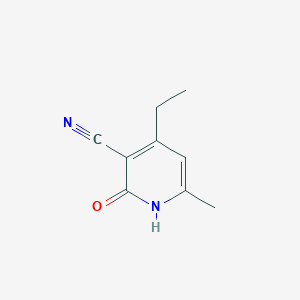
![Ethyl (2Z)-2-chloro-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B3105644.png)
![7-Fluorobenzo[d]thiazole-2(3H)-thione](/img/structure/B3105651.png)
